molecular formula C25H28N2O3S2 B11618868 N-[2-(Benzylsulfanyl)ethyl]-2-[N-(2,3-dimethylphenyl)benzenesulfonamido]acetamide

N-[2-(Benzylsulfanyl)ethyl]-2-[N-(2,3-dimethylphenyl)benzenesulfonamido]acetamide

Cat. No.: B11618868
M. Wt: 468.6 g/mol
InChI Key: FALXNJZSBVNJQS-UHFFFAOYSA-N
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Description

N-[2-(Benzylsulfanyl)ethyl]-2-[N-(2,3-dimethylphenyl)benzenesulfonamido]acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzylsulfanyl group, a dimethylphenyl group, and a benzenesulfonamido group, making it a unique molecule with interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(Benzylsulfanyl)ethyl]-2-[N-(2,3-dimethylphenyl)benzenesulfonamido]acetamide typically involves multiple steps, including the formation of intermediate compounds. The process may start with the preparation of the benzylsulfanyl ethylamine, followed by the introduction of the benzenesulfonamido group through a sulfonation reaction. The final step involves the acylation of the intermediate with 2,3-dimethylphenyl acetic acid under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[2-(Benzylsulfanyl)ethyl]-2-[N-(2,3-dimethylphenyl)benzenesulfonamido]acetamide can undergo various chemical reactions, including:

    Oxidation: The benzylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Electrophilic substitution reactions may require catalysts like aluminum chloride or iron(III) chloride.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted aromatic compounds depending on the electrophile used.

Scientific Research Applications

    Chemistry: As a reagent or intermediate in organic synthesis.

    Biology: Potential use in studying enzyme interactions or as a ligand in biochemical assays.

    Medicine: Possible applications in drug development, particularly in designing molecules with specific biological activities.

    Industry: Use in the production of specialty chemicals or materials with unique properties.

Mechanism of Action

The mechanism by which N-[2-(Benzylsulfanyl)ethyl]-2-[N-(2,3-dimethylphenyl)benzenesulfonamido]acetamide exerts its effects depends on its interaction with molecular targets. It may act by binding to specific enzymes or receptors, altering their activity. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

    N-[2-(Benzylsulfanyl)ethyl]-2-[N-(2,3-dimethylphenyl)benzenesulfonamido]acetamide: can be compared with other sulfonamides and benzylsulfanyl compounds.

    Sulfonamides: Known for their antibacterial properties.

    Benzylsulfanyl compounds: Often used in organic synthesis and as intermediates in the production of pharmaceuticals.

Properties

Molecular Formula

C25H28N2O3S2

Molecular Weight

468.6 g/mol

IUPAC Name

2-[N-(benzenesulfonyl)-2,3-dimethylanilino]-N-(2-benzylsulfanylethyl)acetamide

InChI

InChI=1S/C25H28N2O3S2/c1-20-10-9-15-24(21(20)2)27(32(29,30)23-13-7-4-8-14-23)18-25(28)26-16-17-31-19-22-11-5-3-6-12-22/h3-15H,16-19H2,1-2H3,(H,26,28)

InChI Key

FALXNJZSBVNJQS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)N(CC(=O)NCCSCC2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3)C

Origin of Product

United States

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